N-(2,4-difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Overview
Description
N-(2,4-Difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound characterized by its unique chemical structure. This compound features a difluorophenyl group attached to an acetamide moiety, which is further linked to a triazolopyrimidinone ring system. The presence of fluorine atoms and the triazolopyrimidinone core make it a molecule of interest in various scientific and industrial applications.
Scientific Research Applications
This compound has garnered interest in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its interactions with various biomolecules.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group. The key steps include:
Formation of the Difluorophenyl Group: This can be achieved by reacting an appropriate precursor with a fluorinating agent under controlled conditions.
Synthesis of the Triazolopyrimidinone Core: This involves cyclization reactions, often using propylamine and a suitable oxidizing agent to form the triazolopyrimidinone ring.
Coupling of the Difluorophenyl Group with the Triazolopyrimidinone Core: This step typically requires activation of the difluorophenyl group followed by its reaction with the triazolopyrimidinone core to form the final compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as chromatography, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of fluorine atoms can make the compound susceptible to oxidation reactions.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles like amines and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound, potentially altering its biological activity.
Substitution Products: Substituted derivatives with different functional groups.
Comparison with Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: A related compound with a similar difluorophenyl group.
N-(2,4-Difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide: Another related compound with potential anticancer properties.
Uniqueness: The uniqueness of N-(2,4-Difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O2S/c1-2-3-10-7-13(24)20-15-21-22-16(23(10)15)26-8-14(25)19-12-5-4-9(17)6-11(12)18/h4-7H,2-3,8H2,1H3,(H,19,25)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVKYHHOZFKRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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